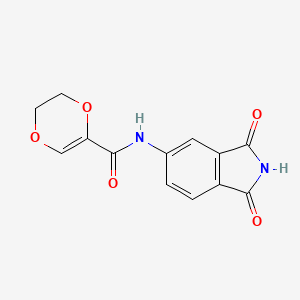

N-(1,3-dioxoisoindolin-5-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1,3-dioxoisoindolin-5-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a heterocyclic compound characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.

Mechanism of Action

Target of Action

The primary target of this compound is indoleamine pyrrole-2,3-dioxygenase-1 (IDO1) . IDO1 is a monomeric enzyme containing heme, and its excessive activation has been shown to be closely related to the pathogenesis of cancer and other diseases .

Mode of Action

The compound is capable of suppressing IDO1 activities in in vitro experiments . It works through the Targeted Protein Degradation Technology (PROTAC) . PROTAC small molecules recognize E3 ubiquitin ligase and target protein by E3 ubiquitin ligase ligand and target protein ligand, respectively, making the target protein polyubiquitinated, and the proteasome recognizes and degrades the target protein .

Biochemical Pathways

The compound affects the protein degradation pathway in vivo . This pathway is crucial for maintaining cellular homeostasis by removing misfolded, damaged, or unnecessary proteins. By modulating this pathway, the compound can influence various cellular processes and potentially treat diseases associated with protein dysregulation.

Result of Action

The compound’s action results in the degradation of the target protein, IDO1 . This can lead to the suppression of IDO1 activities, which may be beneficial in the treatment of diseases associated with excessive IDO1 activation, such as certain types of cancer .

Biochemical Analysis

Biochemical Properties

The compound N-(1,3-dioxoisoindolin-5-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide plays a significant role in biochemical reactions. It has been found to interact with several enzymes, proteins, and other biomolecules . The nature of these interactions is complex and involves various biochemical processes .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is intricate. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve several transporters and binding proteins. The compound’s localization or accumulation can be affected by these interactions .

Subcellular Localization

Factors such as targeting signals or post-translational modifications that direct it to specific compartments or organelles are being investigated .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-dioxoisoindolin-5-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . Another approach involves the use of phthalic anhydride and amines in a solvent such as isopropanol and water, with a catalyst like SiO2-tpy-Nb, to obtain the final products with moderate to excellent yields .

Industrial Production Methods: Industrial production methods for this compound often focus on optimizing reaction conditions to achieve high yields and purity. Techniques such as solventless reactions and the use of green, effective, and mild synthesis methods have been developed to make the process more sustainable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: N-(1,3-dioxoisoindolin-5-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the isoindoline nucleus and carbonyl groups, which make the compound highly reactive .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and alcohols .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

N-(1,3-dioxoisoindolin-5-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds. In biology and medicine, it has shown potential as an anticancer agent, with studies demonstrating its cytotoxic effects against blood cancer cell lines . Additionally, it is used in the development of photochromic materials and polymer additives .

Comparison with Similar Compounds

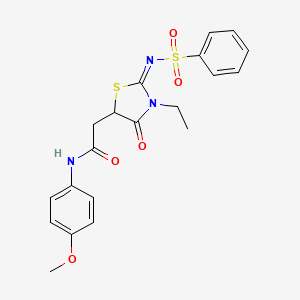

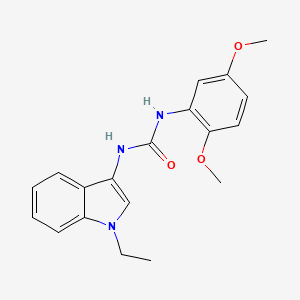

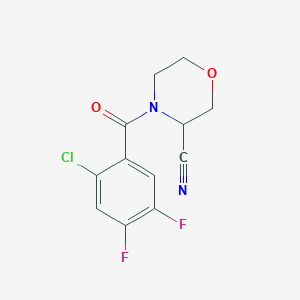

Similar Compounds: Similar compounds to N-(1,3-dioxoisoindolin-5-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide include other N-substituted isoindoline-1,3-dione derivatives such as thalidomide, lenalidomide, and pomalidomide . These compounds share a common isoindoline-1,3-dione scaffold but differ in their substituents and specific biological activities.

Uniqueness: What sets this compound apart from these similar compounds is its unique combination of the isoindoline nucleus with the dioxine and carboxamide groups.

Properties

IUPAC Name |

N-(1,3-dioxoisoindol-5-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O5/c16-11-8-2-1-7(5-9(8)12(17)15-11)14-13(18)10-6-19-3-4-20-10/h1-2,5-6H,3-4H2,(H,14,18)(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCLFLFVLGNLBPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=CO1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B3004065.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-phenylpropanamide](/img/structure/B3004069.png)

![N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B3004072.png)

![1-(Benzenesulfonyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B3004073.png)

![2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine](/img/structure/B3004081.png)

![1-(4-fluorobenzyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B3004082.png)